(3R)-3-Aminopentanenitrile methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

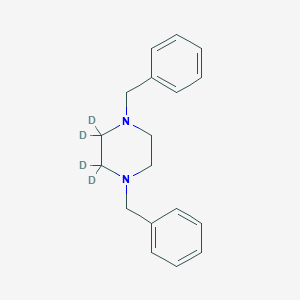

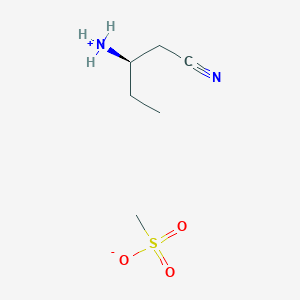

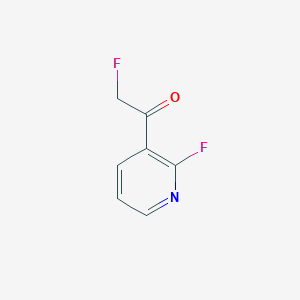

“(3R)-3-Aminopentanenitrile methanesulfonate” is a chemical compound that likely contains an aminopentanenitrile group and a methanesulfonate group. The “3R” denotes the configuration of the chiral center in the aminopentanenitrile group .

Molecular Structure Analysis

The molecular structure of “(3R)-3-Aminopentanenitrile methanesulfonate” would likely include multiple bonds, rotatable bonds, and possibly a sulfone or sulfonate group .

Chemical Reactions Analysis

Methanesulfonic acid (MSA), a component of methanesulfonate, is a very strong acid that is stable against chemical oxidation and reduction . It’s used in hydrometallurgy and has several appealing properties .

Applications De Recherche Scientifique

Atmospheric Chemistry and Environmental Impact

Methanesulfonate, derived from the atmospheric oxidation of dimethyl sulfide (DMS) produced by oceanic phytoplankton, significantly contributes to marine aerosols. Its hygroscopic properties, critical in cloud condensation processes, are examined through studies revealing that methanesulfonate salts like CH3SO3Na, CH3SO3K, and (CH3SO3)2Ca show distinct hygroscopic behaviors at various relative humidities, affecting cloud formation and climate modeling (Guo et al., 2020). The transformation of methanesulfonic acid (MSA) and its salts through heterogeneous OH oxidation, further elucidating their roles in atmospheric chemistry, highlights the complex processes affecting aerosol composition and dynamics (Kwong et al., 2018).

Organic Synthesis and Catalysis

Methanesulfonic acid and its derivatives serve as catalysts and intermediates in various organic syntheses. For instance, manganese dioxide and methanesulfonic acid systems efficiently promote alkylation of benzylic ethers and carbamates with ketones, demonstrating the versatility of methanesulfonic acid in facilitating C-H bond activation under mild conditions (Liu et al., 2013). Similarly, the use of glycosyl methanesulfonates in regio- and stereoselective couplings, catalyzed by diarylborinic acids, underscores the role of methanesulfonates in the synthesis of complex molecules, including carbohydrates (D’Angelo & Taylor, 2016).

Energy Storage and Electrochemistry

The study of vanadium redox flow batteries (VRFBs) introduces methanesulfonic acid (MSA) and aminomethylsulfonic acid (AMSA) as additives enhancing the electrochemical properties and thermal stability of electrolytes. These additives improve the activity and reversibility of the V(IV)/V(V) redox couple, demonstrating the potential of methanesulfonic acid derivatives in optimizing energy storage systems (He et al., 2013).

Chemical Stability and Reactivity Studies

Research into the stability and reactivity of methanesulfonic acid and its derivatives under various conditions offers insights into their behavior in different chemical environments. For example, the formation and decomposition of methanesulfonyl iodide in aqueous solutions have been explored, providing valuable information on its potential applications and reactivity patterns (Rajakaruna et al., 2019).

Orientations Futures

Methanesulfonic acid, a component of methanesulfonate, is expected to become more widely available and increasingly attractive due to its many applications and the industrialization of a new sustainable synthesis process . This could potentially impact the future directions of compounds like “(3R)-3-Aminopentanenitrile methanesulfonate”.

Propriétés

IUPAC Name |

(3R)-3-aminopentanenitrile;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.CH4O3S/c1-2-5(7)3-4-6;1-5(2,3)4/h5H,2-3,7H2,1H3;1H3,(H,2,3,4)/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUWGHZSEBRWEO-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)N.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC#N)N.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60722054 |

Source

|

| Record name | Methanesulfonic acid--(3R)-3-aminopentanenitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-Aminopentanenitrile methanesulfonate | |

CAS RN |

474645-97-1 |

Source

|

| Record name | Methanesulfonic acid--(3R)-3-aminopentanenitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B134181.png)